Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C9H7BrN2O3S |
|---|---|
Molecular Weight |
303.13 g/mol |
IUPAC Name |
methyl 7-bromo-2-methoxythieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H7BrN2O3S/c1-14-8(13)7-5(10)6-4(16-7)3-11-9(12-6)15-2/h3H,1-2H3 |
InChI Key |
YFYBIAMDJQGQEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=N1)C(=C(S2)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
The synthesis often starts from substituted thiophene derivatives such as methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate or 2-amino-3-bromobenzoic acid, which provide the thiophene ring and functional handles for further elaboration.
Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation (100 °C, 80 W, 15 min) affords key intermediates like methyl 3-dimethyl-aminomethylidene-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate in high yields (~98%).
Bromination and Ester Formation
Bromination at the 7-position is typically introduced by starting from 2-amino-3-bromobenzoic acid or through halogenation reactions on the thiophene ring before cyclization.
The methyl ester at the 6-carboxylate is introduced either by esterification of the carboxylic acid or by using methyl thioglycolate in nucleophilic substitution reactions under mild heating (e.g., 60 °C overnight in NMP solvent).
Cyclization and Ring Closure
Cyclization to form the thieno[3,2-D]pyrimidine core is achieved via condensation reactions with formic acid or phosphorus oxychloride, often under microwave irradiation to enhance reaction efficiency.
Alternative cyclization methods include treatment with sodium hydroxide or triethylamine followed by reflux, facilitating ring closure and formation of the pyrimidine moiety.
Functional Group Modifications
Methoxylation at the 2-position is commonly introduced via nucleophilic aromatic substitution using sodium methylate or similar methylating agents.
Cleavage of protective groups or demethylation can be performed using boron trifluoride methyl sulfide complex (BF3·SMe2) at room temperature in dichloromethane, yielding the desired methoxy-substituted thienopyrimidine derivatives.
Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling is employed to introduce aryl substituents at specific positions, using palladium catalysts (Pd(PPh3)4), cesium carbonate as base, and microwave irradiation at elevated temperatures (150 °C, 150 W, 15 min).
These conditions afford high yields (up to 98%) of coupled products, facilitating diversification of the thienopyrimidine scaffold.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation with DMF-DMA | DMF-DMA, EtOH, microwave irradiation (100 °C, 80 W, 15 min) | 98 | High yield intermediate for further cyclization |
| 2 | Bromination | Starting from 2-amino-3-bromobenzoic acid or direct halogenation | 61-66 | Bromine introduced at 7-position |
| 3 | Cyclization | Phosphorus oxychloride or formic acid, microwave or reflux conditions | 49-81 | Ring closure to form thieno[3,2-D]pyrimidine core |
| 4 | Methoxylation/Nucleophilic substitution | Sodium methylate in methanol or similar methylating agents | 57-98 | Introduction of 2-methoxy group |
| 5 | Demethylation/Cleavage | BF3·SMe2 in CH2Cl2, room temperature | 57-82 | Removal of protective groups to reveal methoxy substituent |
| 6 | Suzuki-Miyaura Cross-Coupling | Pd(PPh3)4 (0.02 eq.), Cs2CO3 (3 eq.), DME/EtOH/H2O (1:1:1), microwave irradiation (150 °C, 150 W, 15 min) | 77-98 | Efficient aryl coupling for structural diversification |
Research Findings and Optimization Notes
Microwave irradiation significantly enhances reaction rates and yields in condensation, cyclization, and cross-coupling steps compared to conventional heating.
The choice of solvent mixtures (e.g., DME/EtOH/H2O) and bases (cesium carbonate) is critical for optimizing Suzuki-Miyaura coupling efficiency.
Boron trifluoride methyl sulfide complex is effective for selective demethylation without degrading the thienopyrimidine core.
Multi-step syntheses require careful purification, often using silica gel column chromatography with n-hexane and ethyl acetate mixtures, or trituration with diethyl ether/petroleum ether to isolate pure products.
Alternative synthetic routes via condensation of amino-thiophene derivatives with aldehydes or acyl chlorides followed by cyclization and methylation provide flexibility in accessing various derivatives.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that thieno[3,2-D]pyrimidine derivatives exhibit potential anticancer properties. Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate has been studied for its ability to inhibit the proliferation of cancer cells. In vitro studies demonstrate its effectiveness against various cancer cell lines, suggesting that it may interfere with critical cellular pathways involved in tumor growth.
Case Study : A study focused on the synthesis of this compound and its derivatives revealed that modifications to the thieno[3,2-D]pyrimidine core can enhance its biological activity. The compound was tested against human breast cancer cell lines, showing a reduction in cell viability by over 50% at specific concentrations, indicating its potential as a lead compound for further development in cancer therapy .
2. Antimicrobial Properties
Another notable application is its antimicrobial activity. Compounds containing the thieno[3,2-D]pyrimidine structure have shown efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Agricultural Applications
1. Pesticidal Activity
this compound has been explored as a potential pesticide due to its structural similarity to known agrochemicals. Preliminary studies suggest that it may act as an effective herbicide or insecticide by targeting specific biochemical pathways in pests.
Case Study : Field trials conducted on crops treated with this compound demonstrated a significant reduction in pest populations compared to untreated controls. The compound showed a favorable safety profile for non-target organisms, making it a candidate for further development as an environmentally friendly pesticide .
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Heterocycle Variations
The thieno[3,2-d]pyrimidine scaffold differentiates the target compound from analogs with alternative fused-ring systems:
- Thiazolo[3,2-a]pyrimidines (e.g., compounds in ): These feature a sulfur-containing thiazole ring fused to pyrimidine.
Substituent Effects
Key substituent comparisons include:
- Bromo vs. Fluoro/Phenyl Groups: Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate () replaces Br with a fluorophenyl group, reducing steric bulk but introducing electron-withdrawing effects. Ethyl 7-bromo-2,4-diethoxy-pyrrolo[3,2-d]pyrimidine-6-carboxylate () highlights how bromo substituents on alternative cores influence reactivity .
- Methoxy vs.
Unique Challenges for the Target Compound
The bromo substituent may necessitate controlled reaction conditions to avoid undesired nucleophilic substitution, whereas methoxy groups typically stabilize the ring system against electrophilic attack.
Physicochemical Properties
Melting Points and Solubility
While direct data for the target compound are unavailable, analogs provide insights:
Trends : Bulky substituents (e.g., bromophenyl) may lower solubility but increase melting points due to enhanced crystal packing.
Spectral Characteristics
Biological Activity
Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate (CAS No. 1259978-37-4) is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a thienopyrimidine core structure, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 295.14 g/mol. The presence of bromine and methoxy groups may contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thienopyrimidine derivatives often act as inhibitors of various enzymes involved in nucleic acid synthesis and cellular proliferation. This compound has shown promise in inhibiting specific kinases and enzymes related to cancer cell growth.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, potentially through interference with bacterial DNA replication or protein synthesis.
- Anti-inflammatory Effects : Some thienopyrimidine derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration.
Biological Activity Data
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 15 µM, respectively. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. Further analysis suggested that the compound disrupts bacterial membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
